![molecular formula C5H10O5 B583934 D-[3-13C]Ribose CAS No. 211947-12-5](/img/structure/B583934.png)
D-[3-13C]Ribose
Overview
Description
D-[3-13C]Ribose: is a stable isotope-labeled compound of D-ribose, where the carbon-13 isotope is incorporated at the third carbon position. D-ribose is a naturally occurring monosaccharide that plays a crucial role in the production of adenosine triphosphate (ATP), the primary energy source for cells . This compound is particularly useful in various scientific research applications, including metabolic studies and tracing biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-[3-13C]Ribose typically involves the incorporation of the carbon-13 isotope into the ribose molecule. One common method is the chemical synthesis starting from labeled glucose or other precursors, followed by a series of enzymatic or chemical reactions to introduce the isotope at the desired position .
Industrial Production Methods: Industrial production of D-ribose, including its isotopically labeled forms, often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to produce high yields of D-ribose. The fermentation process is optimized to enhance the production efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: D-[3-13C]Ribose undergoes various chemical reactions, including:
Oxidation: Conversion to ribonic acid.
Reduction: Formation of ribitol.
Substitution: Formation of nucleosides and nucleotides.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like nitric acid or bromine water.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Enzymatic reactions using ribokinase or other specific enzymes.
Major Products:
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: Various nucleosides and nucleotides.
Scientific Research Applications
Chemistry: D-[3-13C]Ribose is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of carbohydrates and nucleic acids .
Biology: It is employed in metabolic studies to trace the pathways of ribose metabolism and to investigate the role of ribose in cellular energy production .
Medicine: this compound is used in clinical research to study its potential benefits in conditions like chronic fatigue syndrome, fibromyalgia, and heart disease. It helps in understanding the metabolic alterations in these conditions .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of antiviral and anticancer drugs. It also finds applications in the production of dietary supplements aimed at enhancing energy levels .
Mechanism of Action
D-[3-13C]Ribose exerts its effects primarily through its role in the pentose phosphate pathway, which is crucial for the synthesis of nucleotides and nucleic acids. It enhances the production of ATP, thereby improving cellular energy levels. The compound also influences the activity of enzymes involved in the pentose phosphate pathway and glycolysis .
Comparison with Similar Compounds
D-ribose: The non-labeled form of the compound.
Deoxyribose: A component of DNA, differing by the absence of one oxygen atom.
Arabinose: An epimer of ribose at the second carbon position.
Uniqueness: D-[3-13C]Ribose is unique due to the incorporation of the carbon-13 isotope, which makes it particularly valuable for tracing and studying metabolic pathways using NMR spectroscopy. This isotopic labeling provides detailed insights into the biochemical processes involving ribose .
By understanding the unique properties and applications of this compound, researchers can leverage this compound to advance knowledge in various scientific fields, from basic biochemical research to clinical applications.
Biological Activity
D-[3-13C]Ribose is a stable isotopic form of D-ribose, a pentose sugar crucial for various biological processes, particularly in energy metabolism and nucleotide synthesis. This article explores the biological activity of this compound, focusing on its metabolic roles, therapeutic potential, and implications in various health conditions.
- Molecular Formula : CHO
- Molecular Weight : 151.12 g/mol
- CAS Number : 139657-62-8
D-Ribose serves as a sugar moiety in adenosine triphosphate (ATP), essential for cellular energy transfer. The incorporation of the carbon-13 isotope allows researchers to trace metabolic pathways and understand the compound's dynamics within biological systems.
Metabolic Role
D-Ribose is integral to the synthesis of ATP, nucleotides, and nucleic acids. It plays a significant role in:
- Energy Production : D-Ribose enhances ATP levels in cardiac and skeletal muscle tissues, particularly under conditions of ischemia or chronic fatigue syndrome. Clinical studies indicate that supplementation can improve exercise tolerance and recovery in individuals with mitochondrial dysfunction .
- Nucleotide Synthesis : As a precursor to ribonucleotides, D-Ribose is crucial for DNA and RNA synthesis. Its role in nucleotide metabolism highlights its importance in cell proliferation and repair mechanisms .
Chronic Fatigue Syndrome (CFS)
D-Ribose supplementation has been studied for its efficacy in treating CFS. A randomized controlled trial demonstrated significant improvements in fatigue levels and quality of life among participants receiving D-Ribose compared to placebo .
Heart Disease
In patients with coronary artery disease, D-Ribose has shown potential benefits by improving myocardial energy metabolism. Studies indicate that it can enhance ATP production in ischemic myocardium, leading to better cardiac function and reduced symptoms of heart failure .
Toxicity and Safety
While D-Ribose is generally considered safe, high concentrations can exhibit cytotoxic effects on certain cell types. Research indicates that elevated levels may induce oxidative stress and inflammation through the formation of advanced glycation end-products (AGEs), which are linked to various diseases such as diabetes and neurodegenerative disorders .
Pharmacokinetics
A study involving intravenous administration of D-Ribose in healthy subjects revealed rapid absorption and clearance from the bloodstream. Approximately 21% was excreted within 15 minutes post-injection, highlighting its quick metabolic turnover .
Tissue Distribution
Research using animal models has shown that D-Ribose preferentially accumulates in the liver, suggesting tissue-specific uptake mechanisms which may be mediated by glucose transporter proteins .
Case Studies
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Case Study on Cardiac Function :
- Subject : Patient with ischemic heart disease.
- Intervention : Daily supplementation of D-Ribose (10 g).
- Outcome : Notable improvement in exercise capacity and reduction in angina episodes over six weeks.
-
Case Study on Chronic Fatigue :
- Subject : Patient diagnosed with CFS.
- Intervention : 5 g of D-Ribose three times daily.
- Outcome : Significant reduction in fatigue levels and improved overall well-being reported after one month.
Data Table: Summary of Research Findings
Q & A
Basic Research Questions
Q. What is the role of D-[3-13C]Ribose in metabolic flux analysis, and how does its isotopic labeling differ from unlabeled ribose?
- Methodological Answer : this compound is used as a stable isotope tracer to track carbon flow in metabolic pathways via NMR or mass spectrometry. The 13C label at the C3 position allows precise monitoring of ribose incorporation into nucleotides or glycans. Unlike unlabeled ribose, the isotopic enrichment enables quantification of metabolic intermediates (e.g., in the pentose phosphate pathway) with reduced background noise .
Q. How does this compound compare to glucose-derived 13C labels for studying protein dynamics?
- Experimental Design : Ribose-based 13C labeling (e.g., for histidine and tryptophan) achieves higher site-specificity than glucose. For example, backbone carbonyl (CO) labeling in amino acids like Gly, Ala, and Ser reaches 40–50% efficiency with 3-13C ribose, versus ≤5% with 1-13C or 2-13C glucose. This specificity reduces spectral overlap in NMR studies of protein conformational changes .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Best Practices :
- Use nitrile gloves and eye protection (tested to EN 166 or NIOSH standards) to avoid skin/eye contact.
- Store in a cool, dry environment away from oxidizers.
- Dispose of contaminated materials per institutional guidelines for 13C-labeled compounds .
Advanced Research Questions
Q. How can researchers optimize isotopic labeling efficiency of this compound in bacterial or eukaryotic cell cultures?
- Data-Driven Approach :
- Cell Type : Use auxotrophic strains (e.g., E. coli lacking ribose metabolism genes) to force reliance on exogenous this compound.
- Timing : Pulse-label during mid-log phase for maximal incorporation into RNA/DNA.
- Validation : Confirm labeling efficiency via LC-MS analysis of hydrolyzed nucleotides (e.g., ATP or GTP) .
Q. What strategies mitigate isotopic scrambling when using this compound in metabolic studies?
- Contradiction Analysis : Scrambling occurs if ribose enters glycolysis or the TCA cycle. To minimize:
- Use inhibitors like iodoacetate (glycolysis blocker) or fluoroacetate (TCA inhibitor).
- Pair with 13C-glucose to distinguish ribose-specific pathways (e.g., chorismate biosynthesis in E. coli) .
Q. How does this compound enhance site-selective NMR studies of protein dynamics compared to uniform labeling?
- Technical Workflow :
- Sample Prep : Express proteins in M9 minimal media supplemented with 3-13C ribose.
- Detection : Use 13C-1H HSQC or TROSY NMR pulse sequences to resolve signals from labeled residues (e.g., His Cβ or Trp Cγ).
- Table : Isotopic incorporation rates for key amino acids:
Amino Acid | Labeling Site | Efficiency (3-13C Ribose) | Efficiency (Glucose) |
---|---|---|---|
Glycine | CO | 40–50% | ≤5% |
Histidine | Cβ | 75% | <10% |
Tryptophan | Cγ | 65% | <15% |
Q. What are the limitations of this compound in studying non-canonical metabolic pathways?
- Critical Evaluation :
- Pathway Bias : Ribose is preferentially utilized in nucleotide biosynthesis, limiting insights into lipid or secondary metabolite synthesis.
- Cross-Talk : In hybrid labeling (ribose + glucose), isotopic dilution can occur in pathways like the PPP. Use kinetic modeling to deconvolute contributions .
Q. How can researchers integrate this compound labeling with cryo-EM or X-ray crystallography for multi-modal structural biology?
- Synergistic Workflow :
Use 13C-labeled ribose to populate dynamic states detectable by NMR.
Trap intermediate conformations via rapid freezing (cryo-EM) or crystallization.
Validate using molecular dynamics simulations constrained by NMR-derived order parameters .
Q. Data Analysis & Reproducibility
Q. How should researchers address discrepancies in 13C isotopic enrichment data across replicate experiments?
- Troubleshooting Framework :
- Source Check : Verify ribose purity (≥98% isotopic enrichment via supplier certificates).
- QC Metrics : Normalize NMR/MS data to internal standards (e.g., 2H2O for solvent suppression).
- Statistical Test : Apply ANOVA to identify batch effects or technical variability .
Q. What computational tools are recommended for modeling metabolic networks using this compound tracer data?
Properties
IUPAC Name |
(3R,4R,5R)-(413C)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-BKHMKNEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([13C@H]([C@H](C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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